(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid
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Overview
Description
(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid is a complex organic compound with a unique structure that includes multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid typically involves multiple steps, including the formation of the isoquinoline core and the introduction of the amino and hydroxy functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The phenylthiobutyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its chiral centers and functional groups allow it to interact with enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways and molecular targets makes it a promising compound for the treatment of various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate : A diethyl ester of malonic acid, used in the synthesis of barbiturates and other compounds.
- Phenylephrine Related Compound F : A related compound with similar structural features, used in pharmaceutical research.
Uniqueness
(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid is unique due to its multiple chiral centers and functional groups, which provide it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C20H30N2O3S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(3S,4aS,8aS)-2-[(2R,3R)-3-amino-2-hydroxy-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H30N2O3S/c21-17(13-26-16-8-2-1-3-9-16)19(23)12-22-11-15-7-5-4-6-14(15)10-18(22)20(24)25/h1-3,8-9,14-15,17-19,23H,4-7,10-13,21H2,(H,24,25)/t14-,15+,17-,18-,19+/m0/s1 |
InChI Key |
ZPUBJRYDIOHUPW-HAYURNKSSA-N |
Isomeric SMILES |
C1CC[C@@H]2CN([C@@H](C[C@@H]2C1)C(=O)O)C[C@H]([C@H](CSC3=CC=CC=C3)N)O |
Canonical SMILES |
C1CCC2CN(C(CC2C1)C(=O)O)CC(C(CSC3=CC=CC=C3)N)O |
Origin of Product |
United States |
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